molecular formula C20H19N3O5S B2455310 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 878078-55-8

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No.: B2455310
CAS No.: 878078-55-8
M. Wt: 413.45
InChI Key: MQAAOGWWDSSWRB-UHFFFAOYSA-N
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Description

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
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Properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-15-7-9-16(10-8-15)11-12-29(25,26)21-13-19(24)27-14-18-22-23-20(28-18)17-5-3-2-4-6-17/h2-12,21H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAAOGWWDSSWRB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of the biological activities associated with this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

The oxadiazole ring system is known for its ability to participate in various biological interactions due to its unique electronic properties and ability to form hydrogen bonds.

Biological Activities

  • Anticancer Activity :
    • Compounds containing the oxadiazole moiety have shown significant anticancer properties. For instance, studies indicate that derivatives of 5-phenyl-1,3,4-oxadiazole exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Properties :
    • Research has demonstrated that oxadiazole derivatives possess antimicrobial activity against a range of pathogens. In particular, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl derivatives have been effective against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anti-inflammatory Effects :
    • Studies suggest that compounds with the oxadiazole structure can inhibit inflammatory mediators such as TNF-alpha and IL-6 in cellular models. This property is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Antidiabetic Activity :
    • Some oxadiazole derivatives have been reported to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This suggests potential applications in managing type 2 diabetes mellitus .

Table 1: Summary of Biological Activities

Activity TypeCell Line / ModelEffectivenessReference
AnticancerMCF-7IC50 = 25 µM
AntimicrobialStaphylococcus aureusZone of inhibition = 15 mm
Anti-inflammatoryRAW 264.7Inhibition of TNF-alpha production
AntidiabeticSTZ-induced diabetic ratsReduction in blood glucose levels

Mechanistic Insights

The biological activities of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl derivatives can be attributed to their ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.
  • Inhibition of Enzymatic Activity : In antimicrobial assays, the compound has been shown to inhibit bacterial cell wall synthesis enzymes.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions where the oxadiazole and sulfonamide functionalities are integrated. Techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Key Characteristics:

  • Molecular Formula: C18H18N2O5S
  • Molecular Weight: 366.41 g/mol
  • Functional Groups: Contains oxadiazole, sulfonamide, and acetate moieties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain oxadiazole derivatives possess potent antibacterial activity, making them potential candidates for developing new antibiotics .

Anticancer Properties

Compounds containing the oxadiazole ring have been investigated for their anticancer activities. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. These compounds may inhibit lipoxygenase activity, which is crucial in the inflammatory response, thereby providing a therapeutic avenue for treating inflammatory diseases .

Research has focused on the ability of oxadiazole compounds to act as enzyme inhibitors, particularly in the context of metabolic disorders. Their structural features allow them to interact with various enzymes, potentially leading to new treatments for diseases such as diabetes .

Case Studies

StudyObjectiveFindings
Study on Antimicrobial Activity Evaluate antibacterial effectsCertain oxadiazole derivatives showed significant inhibition against multiple bacterial strains .
Anticancer Activity Assessment Investigate cytotoxic effects on cancer cellsCompounds induced apoptosis in cancer cell lines through mitochondrial pathways .
Enzyme Inhibition Study Assess lipoxygenase inhibitionSome derivatives demonstrated effective inhibition of lipoxygenase, indicating anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1,3,4-oxadiazole derivatives like the target compound?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazide intermediates or coupling reactions. For example, substituted 1,3,4-oxadiazoles are synthesized via dehydrative cyclization of thiosemicarbazides or by reacting carboxylic acid derivatives with hydrazines under acidic conditions . X-ray crystallography (e.g., single-crystal studies at 173 K with R factor ≤0.046) is critical for confirming structural integrity post-synthesis .

Q. How is the structural confirmation of such oxadiazole derivatives validated experimentally?

  • Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR) for preliminary characterization, followed by single-crystal X-ray diffraction to resolve bond lengths and angles. For example, mean C–C bond lengths of 0.003 Å and R factors <0.05 are indicative of high precision in structural determination . Chromatographic purity assessments (HPLC, TLC) are also essential to confirm compound individuality .

Q. What safety precautions are recommended when handling sulfonamide-containing oxadiazoles?

  • Methodological Answer : Consult Safety Data Sheets (SDS) for hazard identification. General precautions include using personal protective equipment (PPE), working in fume hoods, and having emergency protocols for inhalation or skin contact. For structurally related compounds, SDS guidelines emphasize immediate medical consultation upon exposure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing sulfonamide-linked oxadiazoles with high yields?

  • Methodological Answer : Systematic optimization involves varying solvents (e.g., DMF, THF), catalysts (e.g., PTSA), and temperatures. For example, Zareef et al. achieved optimal yields by adjusting reaction times and stoichiometric ratios of sulfonyl chloride intermediates . Design of Experiments (DoE) or Taguchi methods can statistically identify critical parameters .

Q. How to resolve discrepancies in spectral data (e.g., NMR vs. X-ray) for oxadiazole derivatives?

  • Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR suggests a planar conformation but X-ray shows dihedral angle deviations, computational modeling (DFT, molecular mechanics) can reconcile these differences by simulating electronic environments . Contradictions may arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Methodological Answer : Begin with in silico molecular docking to predict binding affinities toward target proteins (e.g., enzymes, receptors). For example, Fedotov et al. used AutoDock Vina to prioritize derivatives for in vitro testing . Follow with cell-based assays (e.g., cytotoxicity, enzyme inhibition) under controlled conditions (e.g., randomized block designs with split-plot arrangements to account for variables like concentration and exposure time) .

Q. How to integrate theoretical frameworks into experimental design for oxadiazole-based drug discovery?

  • Methodological Answer : Align synthesis and testing with established pharmacophore models or QSAR (Quantitative Structure-Activity Relationship) principles. For instance, link sulfonamide groups to known antibacterial or anti-inflammatory motifs . Use conceptual frameworks like the "lock-and-key" model to rationalize structural modifications .

Methodological Challenges and Solutions

Q. What are the limitations of X-ray crystallography in analyzing flexible substituents (e.g., ethenyl sulfonamide groups)?

  • Answer : Flexible moieties may exhibit disorder in crystal lattices, reducing data resolution. Mitigate this by co-crystallizing with stabilizing agents (e.g., crown ethers) or using low-temperature data collection (e.g., 173 K) to minimize thermal motion .

Q. How to address low solubility of oxadiazole derivatives in biological assays?

  • Answer : Modify solubilizing groups (e.g., replace methyl with polyethylene glycol chains) or use co-solvents (DMSO, cyclodextrins). Salts of carboxylic acid derivatives (e.g., sodium or potassium salts) often improve aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.